

Application Notes and Protocols: Combination Therapy with Telaglenastat Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Telaglenastat Hydrochloride	
Cat. No.:	B3324489	Get Quote

Introduction

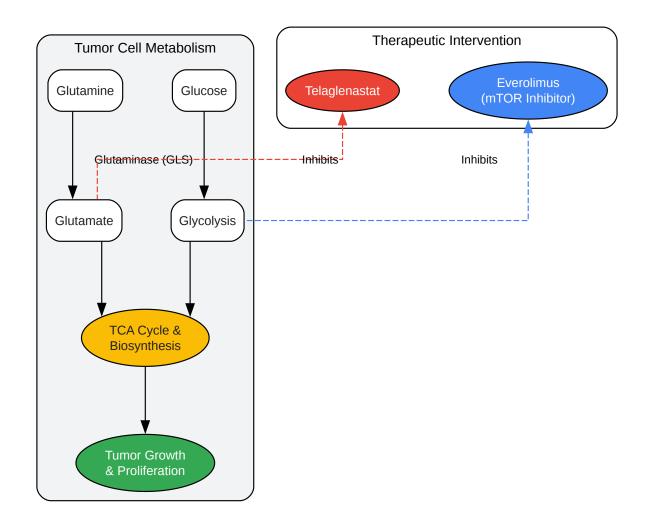
Telaglenastat (CB-839) is an investigational, first-in-class, potent, and selective oral inhibitor of glutaminase (GLS).[1] Many cancer cells exhibit altered metabolism characterized by an increased dependence on both glucose and glutamine.[2][3] Telaglenastat targets this "glutamine addiction" by blocking the conversion of glutamine to glutamate, a key step for entry into the tricarboxylic acid (TCA) cycle, which is crucial for energy production and biosynthesis in cancer cells.[4] This metabolic vulnerability provides a strong rationale for combining Telaglenastat with other anticancer agents that target complementary pathways, such as glucose metabolism, signal transduction, or immune response.[3][5] These application notes provide an overview of key combination therapy protocols, including clinical trial designs and preclinical experimental methodologies.

Combination with mTOR Inhibitors (Everolimus) in Renal Cell Carcinoma (RCC)

Rationale: The combination of Telaglenastat with an mTOR inhibitor like everolimus represents a dual-targeted metabolic strategy.[2] While Telaglenastat inhibits glutamine utilization, mTOR inhibitors can impair glucose utilization and lactate production.[2][6] Preclinical studies have demonstrated that this dual blockade of two primary metabolic pathways leads to synergistic anticancer effects in RCC models.[2][3] This approach aims to starve the tumor of the key nutrients required for its growth and proliferation.[4]



Signaling Pathway



Click to download full resolution via product page

Caption: Dual metabolic blockade by Telaglenastat and Everolimus.

Quantitative Data: Phase II ENTRATA Trial

The ENTRATA trial was a randomized, double-blind, placebo-controlled Phase II study evaluating Telaglenastat in combination with everolimus in heavily pretreated patients with metastatic RCC.[2][7]



Parameter	Telaglenastat + Everolimus (n=46)	Placebo + Everolimus (n=23)	Hazard Ratio (95% CI) / p-value
Median Progression- Free Survival (PFS)	3.8 months[4][8]	1.9 months[4][8]	0.64 (0.34-1.20); p=0.079[8]
Objective Response Rate (ORR)	2.2% (1 Partial Response)[8]	0%	-
Disease Control Rate (DCR)	58.7% (27 Stable Disease)[8]	47.8% (11 Stable Disease)[8]	-
Grade 3/4 Adverse Events	74%[7][8]	61%[7][8]	-

Experimental Protocol: ENTRATA Phase II Clinical Trial (NCT03163667)

Objective: To evaluate the efficacy and safety of Telaglenastat plus everolimus versus placebo plus everolimus in patients with advanced/metastatic RCC who had progressed after prior therapies.[2]

Study Design:

- Phase: II, Randomized, Double-Blind, Placebo-Controlled.
- Patient Population: Patients with advanced or metastatic clear cell RCC who had received at least two prior lines of systemic therapy.[2][7]
- Randomization: Patients were randomized in a 2:1 ratio.[2]
- Stratification Factors: Number of prior tyrosine kinase inhibitors (TKIs) (1 vs >1) and
 Memorial Sloan Kettering Cancer Center (MSKCC) prognostic risk category.[2]

Treatment Arms:

Experimental Arm: Telaglenastat (800 mg, orally, twice daily) + Everolimus (10 mg, orally, once daily).







• Control Arm: Placebo (orally, twice daily) + Everolimus (10 mg, orally, once daily).[2]

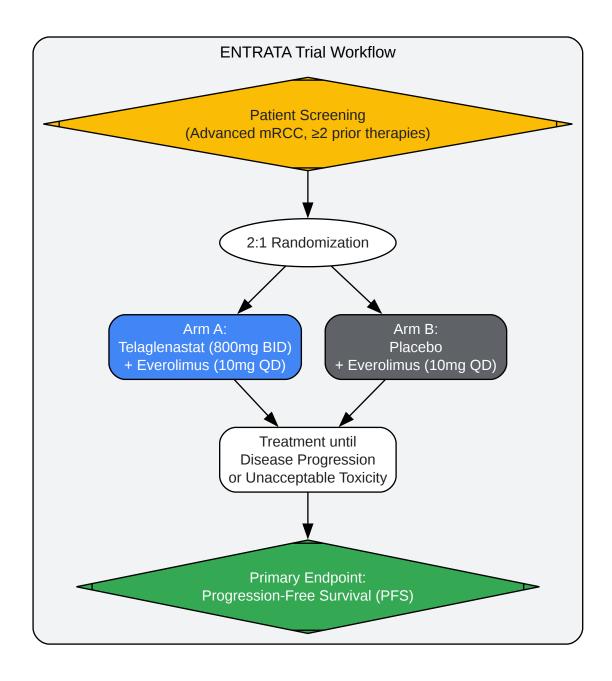
Endpoints:

- Primary Endpoint: Progression-Free Survival (PFS) as assessed by investigators.[9]
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), and safety.[9]

Assessments:

- Tumor assessments were performed at baseline and every 8 weeks thereafter.
- Safety was monitored throughout the study, with adverse events graded according to NCI CTCAE v4.03.





Click to download full resolution via product page

Caption: Workflow for the Phase II ENTRATA clinical trial.

Combination with Tyrosine Kinase Inhibitors (Cabozantinib) in RCC

Rationale: Cabozantinib is a TKI that targets VEGFR, MET, and AXL.[10] Inhibition of these pathways can lead to downstream effects on glucose metabolism.[6] Preclinical studies in RCC



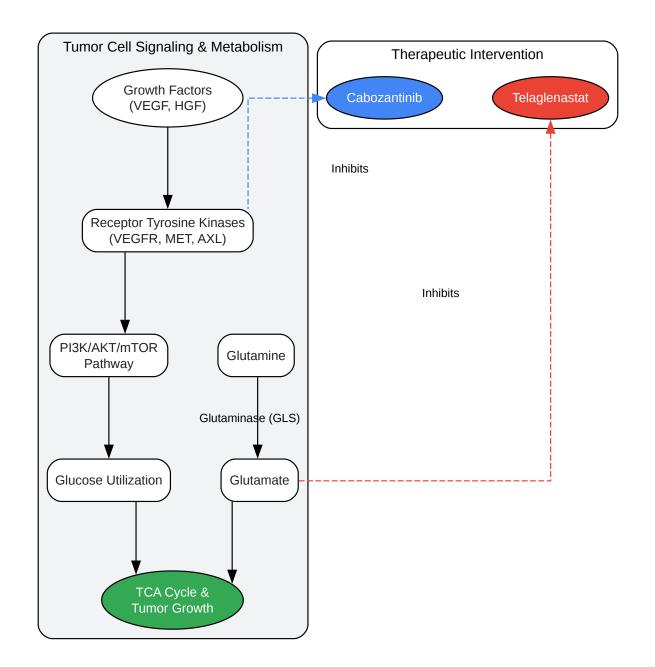
Methodological & Application

Check Availability & Pricing

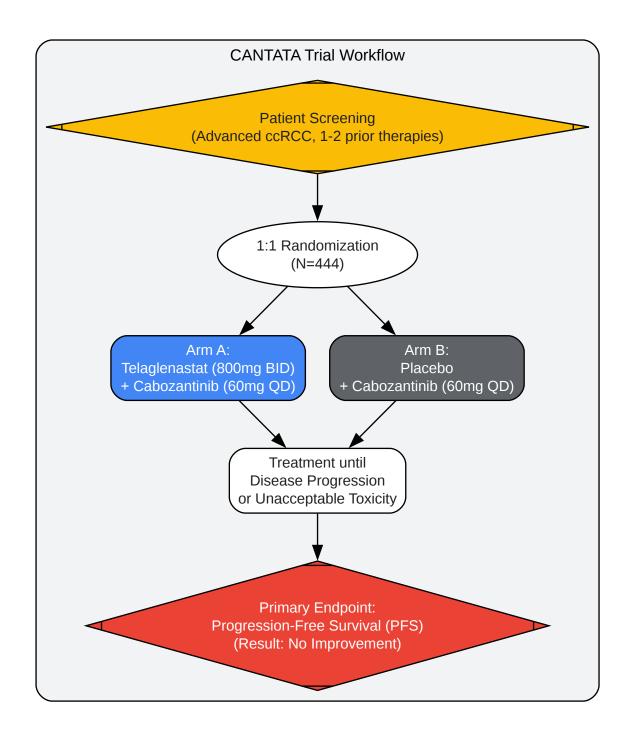
models showed that combining Telaglenastat with cabozantinib resulted in synergistic antiproliferative effects and enhanced anti-tumor activity, attributed to the dual inhibition of glutamine and glucose consumption.[3]

Signaling Pathway

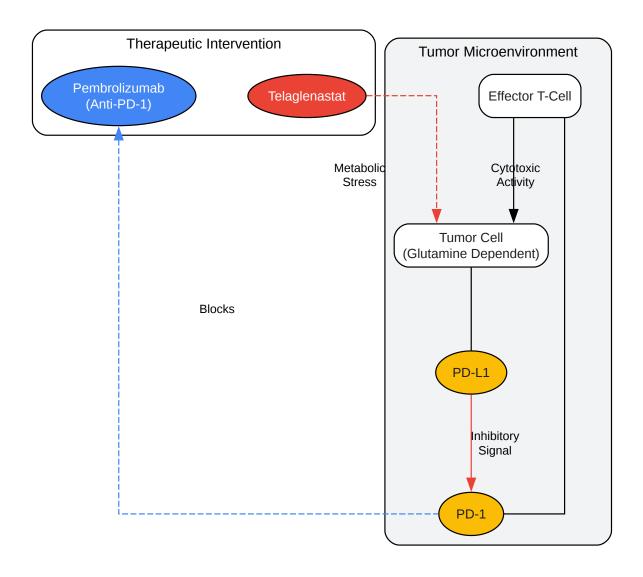




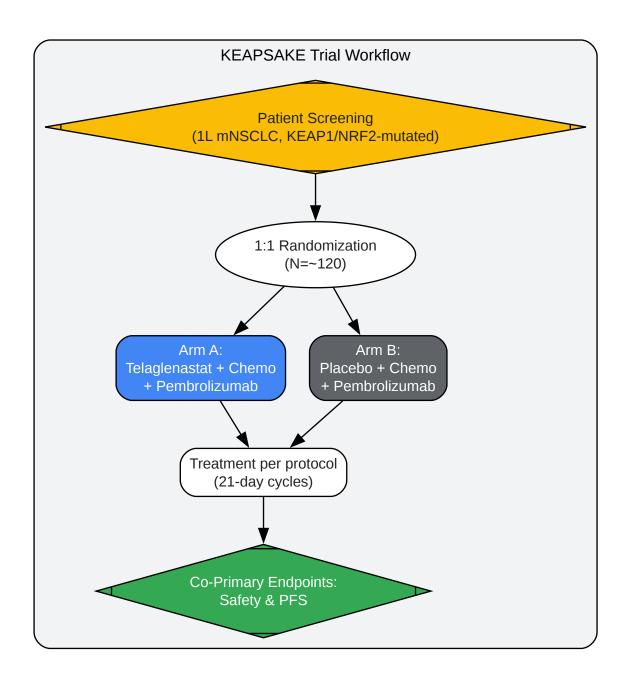




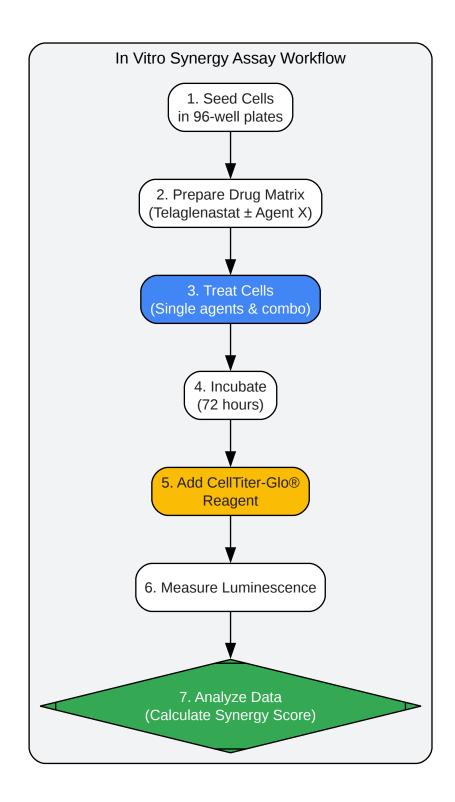




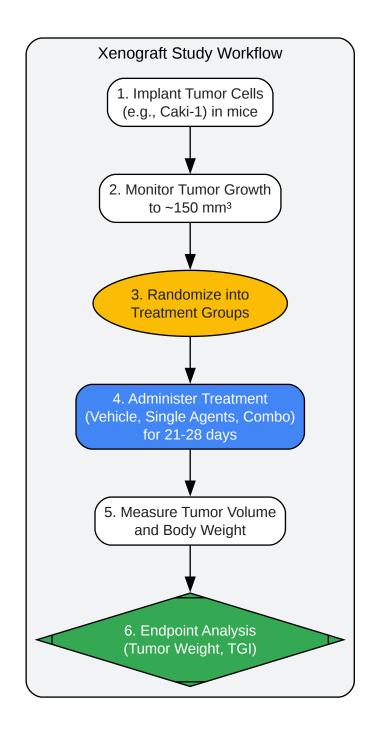












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actionkidneycancer.org [actionkidneycancer.org]
- 8. login.medscape.com [login.medscape.com]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Combination Therapy with Telaglenastat Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324489#combination-therapy-protocols-with-telaglenastat-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com